molecular formula C13H14N4OS B15000959 3-Cyclohexyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Cyclohexyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15000959
M. Wt: 274.34 g/mol
InChI Key: KWGFCVRWRJYFOS-UHFFFAOYSA-N
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Description

3-Cyclohexyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of cyclohexylamine with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to yield the desired triazolothiadiazole compound .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

IUPAC Name

3-cyclohexyl-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H14N4OS/c1-2-5-9(6-3-1)11-14-15-13-17(11)16-12(19-13)10-7-4-8-18-10/h4,7-9H,1-3,5-6H2

InChI Key

KWGFCVRWRJYFOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CO4

Origin of Product

United States

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